molecular formula C14H13ClN2O2S B1431932 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 1797170-85-4

2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B1431932
CAS No.: 1797170-85-4
M. Wt: 308.8 g/mol
InChI Key: FZHPDJSXAYUABI-UHFFFAOYSA-N
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Description

2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and synthetic methodologies.

Chemical Structure and Properties

The compound features a benzodiazole core, which is known for its diverse biological activities. The presence of a thiophenyl group enhances its pharmacological profile. The molecular formula is C12H10N2O2SC_{12}H_{10}N_2O_2S with a molecular weight of approximately 250.29 g/mol.

Antibacterial Properties

Recent studies indicate that derivatives of benzodiazole compounds exhibit significant antibacterial activity. For instance, compounds structurally related to 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole have shown promising results against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:
A comparative analysis of MIC values for related compounds reveals their effectiveness:

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus4.0
Compound BEscherichia coli8.0
2-Methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazoleTBDTBD

The specific MIC values for 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole are still under investigation but are expected to be comparable or superior to those of established antibiotics.

The mechanism by which benzodiazole derivatives exert their antibacterial effects often involves the inhibition of bacterial enzyme systems or interference with cell wall synthesis. The thiophene moiety may contribute to increased membrane permeability, allowing for enhanced drug uptake.

Study 1: Antitubercular Activity

A study published in 2023 highlighted the synthesis and evaluation of new benzothiazole derivatives, including compounds similar to our target compound. These derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis with MIC values ranging from 100 to 250 μg/mL .

Study 2: Cytotoxicity and Selectivity

Another investigation assessed the cytotoxicity of benzodiazole derivatives against human cell lines. The study found that certain modifications in the benzodiazole structure could lead to selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Synthetic Methodologies

The synthesis of 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole involves several steps:

  • Formation of Benzodiazole Core : Typically achieved through cyclization reactions involving ortho-phenylenediamines and carboxylic acids.
  • Introduction of Thiophene Group : This can be accomplished via electrophilic substitution reactions or coupling reactions with thiophene derivatives.
  • Final Modifications : Hydrochloride salt formation enhances solubility and stability.

Properties

IUPAC Name

2-methyl-1-(thiophen-3-ylmethyl)benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S.ClH/c1-9-15-12-6-11(14(17)18)2-3-13(12)16(9)7-10-4-5-19-8-10;/h2-6,8H,7H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHPDJSXAYUABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CSC=C3)C=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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